7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Brand Name: Vulcanchem
CAS No.: 216008-27-4
VCID: VC6720791
InChI: InChI=1S/C9H10N2O3.ClH/c12-11(13)8-1-2-9-7(5-8)6-10-3-4-14-9;/h1-2,5,10H,3-4,6H2;1H
SMILES: C1COC2=C(CN1)C=C(C=C2)[N+](=O)[O-].Cl
Molecular Formula: C9H11ClN2O3
Molecular Weight: 230.65

7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

CAS No.: 216008-27-4

Cat. No.: VC6720791

Molecular Formula: C9H11ClN2O3

Molecular Weight: 230.65

* For research use only. Not for human or veterinary use.

7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride - 216008-27-4

Specification

CAS No. 216008-27-4
Molecular Formula C9H11ClN2O3
Molecular Weight 230.65
IUPAC Name 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride
Standard InChI InChI=1S/C9H10N2O3.ClH/c12-11(13)8-1-2-9-7(5-8)6-10-3-4-14-9;/h1-2,5,10H,3-4,6H2;1H
Standard InChI Key JPOYKDBNGXGUBX-UHFFFAOYSA-N
SMILES C1COC2=C(CN1)C=C(C=C2)[N+](=O)[O-].Cl

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, reflects its fused bicyclic structure:

  • A benzene ring fused to a seven-membered oxazepine ring.

  • A nitro group (-NO₂) at position 7 of the benzene ring.

  • Partial saturation in the oxazepine ring (2,3,4,5-tetrahydro).

  • A hydrochloride salt form, enhancing solubility and stability.

Molecular Formula: C₉H₁₁ClN₂O₃
Molecular Weight: 230.65 g/mol (calculated from free base C₉H₁₀N₂O₃, MW 194.19 g/mol , + HCl, MW 36.46 g/mol).

Structural Features

  • Benzoxazepine Core: Combines aromatic and heterocyclic motifs, enabling π-π stacking and hydrogen bonding .

  • Nitro Group: Electron-withdrawing properties influence electronic distribution and reactivity.

  • Hydrochloride Salt: Improves bioavailability by increasing aqueous solubility.

Synthesis and Manufacturing

Key Synthetic Route

The synthesis of 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves a two-stage reduction process starting from 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one :

Stage 1: Borane Reduction

  • Reactants: 7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (0.99 g, 4.7 mmol) and borane-THF complex (1 M in THF, 19 ml, 19 mmol).

  • Conditions: Reflux in tetrahydrofuran (THF) for 4 hours.

  • Mechanism: Borane reduces the ketone to a secondary alcohol.

Stage 2: Acidic Hydrolysis

  • Reactants: Intermediate from Stage 1, hydrochloric acid (4 M, 7 ml).

  • Conditions: Reflux in THF/water at 0°C for 1 hour.

  • Workup: Neutralization with sodium hydrogen carbonate, extraction with ethyl acetate, and silica gel chromatography (eluent: chloroform:methanol 10:1 with 0.1% triethylamine).

Yield: 96% (0.88 g from 0.99 g starting material) .

Physicochemical Properties

Physical State and Solubility

  • Appearance: Pale yellow oil (free base) ; hydrochloride salt likely a crystalline solid.

  • Solubility:

    • THF: Highly soluble (used in synthesis ).

    • Water: Moderate solubility due to hydrochloride salt form .

    • Organic Solvents: Soluble in chloroform and methanol .

Stability

  • Thermal Stability: Stable under reflux conditions (up to 100°C) .

  • pH Sensitivity: Free base neutralized by sodium hydrogen carbonate; hydrochloride salt stable in acidic conditions .

Hazard CategoryGHS CodePrecautionary Measures
Acute Oral ToxicityH302Avoid ingestion
Skin IrritationH315Wear protective gloves
Eye IrritationH319Use safety goggles
Respiratory IrritationH335Use in ventilated areas

Comparative Analysis with Analogues

7-Methyl Derivative (CAS 1803612-10-3 )

Property7-Nitro Derivative7-Methyl Derivative
Molecular Weight230.65 g/mol213.69 g/mol
BioactivityAnticancer potential CNS modulation
SolubilityHigher in water (HCl salt)Lower (free base)

2,3-Dihydro-7-nitro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylic Acid

  • Structural Difference: Benzodiazepine core vs. benzoxazepine.

  • Activity: Anxiolytic effects via GABA receptors.

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